Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate is a heterocyclic organic compound characterized by its unique structural features, including a pyrazine ring fused to an isoxazole ring with a carboxylate group. The compound has garnered interest in the fields of medicinal chemistry and material science due to its potential biological activities and versatility as a synthetic intermediate.
The compound is derived from the broader family of isoxazole derivatives, which are known for their diverse applications in pharmaceuticals and agrochemicals. Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate can be synthesized through various chemical pathways, often involving cycloaddition reactions or modifications of existing isoxazole structures.
Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate falls under the classification of heterocyclic compounds, specifically within the isoxazole category. Isoxazoles are five-membered ring compounds containing both nitrogen and oxygen atoms, and they are widely studied for their biological properties.
The synthesis of methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate can be achieved through several methods, primarily focusing on cycloaddition reactions. One common approach involves the reaction of nitrile oxides with alkenes or alkynes, which can be catalyzed by various metal catalysts or conducted under metal-free conditions.
Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate has a molecular formula of . Its structure features:
Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate can participate in various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate involves its interaction with biological targets, such as enzymes or receptors. The compound may modulate enzyme activity through binding interactions, potentially leading to therapeutic effects in various biological systems.
Research indicates that derivatives of this compound exhibit promising biological activities, including antimicrobial and anticancer properties. The specific pathways and molecular targets remain an area for further investigation.
The compound displays stability under normal conditions but may undergo hydrolysis in aqueous environments due to the presence of ester groups. Its reactivity profile allows it to participate in various organic transformations.
Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate has several scientific applications:
Isoxazole-pyrazinyl hybrids represent a strategically significant class of heterocyclic compounds in modern medicinal chemistry due to their dual capacity for hydrogen bonding, π-stacking interactions, and precise steric orientation. Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate (CAS: 1375064-69-9) exemplifies this hybrid architecture, where the electron-deficient pyrazine ring enhances binding affinity toward kinases and phosphodiesterases, while the isoxazole carboxylate provides a versatile handle for derivatization. This molecular framework enables targeted interactions with ATP-binding sites and allosteric pockets, making it indispensable in inhibitor design [1] [8]. Recent applications highlight its role as a precursor to antiviral and anticancer agents, leveraging the pyrazinyl moiety’s ability to engage in π-cation interactions with lysine residues in biological targets. The methyl ester functionality further allows efficient conversion to amides or hydrazides, streamlining SAR studies. Bulk availability of this compound (e.g., through suppliers like EOS Med Chem) supports large-scale analog synthesis, accelerating lead optimization campaigns focused on kinase modulation [1].
Table 1: Structural Analogs of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate in Drug Discovery
Compound Name | CAS Number | Key Structural Features | Potential Therapeutic Roles |
---|---|---|---|
Methyl 5-(5-bromopyridin-3-yl)isoxazole-3-carboxylate | N/A | Bromine atom for cross-coupling | Kinase inhibitor precursor |
Ethyl 5-(5-methyl-2-pyridyl)isoxazole-3-carboxylate | N/A | Ethyl ester; methylpyridine | PDE10A inhibitor scaffold |
Methyl 5-(2,4-dichlorophenoxy)methyl)isoxazole-3-carboxylate | 932782-41-7 | Phenoxy linker; halogen substituents | Antimicrobial agent development |
Methyl 5-phenylisoxazole-3-carboxylate | 51677-09-9 | Phenyl substitution | Anti-inflammatory intermediates |
The journey of isoxazole derivatives from simple anti-inflammatories to sophisticated hybrid scaffolds reflects three pivotal phases:
Early Developments (1960s–1980s): Initial interest centered on unsubstituted isoxazole cores like methyl isoxazole-5-carboxylate (CAS: 15055-81-9), valued for their metabolic stability and ease of synthesis. These motifs served as carboxylic acid bioisosteres in β-lactam antibiotics and COX inhibitors, though their limited polarity restricted bioavailability. Early routes relied on 1,3-dipolar cycloadditions between nitrile oxides and alkynes, yielding low-complexity libraries [5].
Complexity Escalation Era (1990s–2010s): Advances in cross-coupling chemistry enabled C5-arylation of isoxazoles, yielding scaffolds like methyl 5-phenylisoxazole-3-carboxylate (CAS: 51677-09-9). This period saw the integration of halogenated aromatics (e.g., 5-bromopyridin-3-yl) and heteroaryl systems (e.g., pyrazinyl), enhancing target selectivity. The commercial emergence of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate (CAS: 1375064-69-9) during this phase addressed prior limitations by introducing a hydrogen-bond-accepting pyrazine ring, markedly improving solubility and protein-ligand binding kinetics [1] [7].
Modern Hybridization Techniques (2020s–Present): Contemporary workflows leverage computational design and late-stage functionalization. For example, density functional theory (DFT) studies of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate optimize its conformation for kinase binding pockets. Parallel synthesis techniques now generate derivatives like ethyl 5-(5-methyl-2-pyridyl)isoxazole-3-carboxylate, emphasizing steric and electronic tuning [2]. The current pricing premium for advanced hybrids (e.g., $895/g for methyl 5-(5-methyl-2-pyridyl)isoxazole-3-carboxylate) reflects their synthetic complexity and therapeutic potential [2].
Table 2: Evolution of Key Isoxazole Carboxylate Scaffolds in Medicinal Chemistry
Time Period | Representative Compound | Molecular Weight | Synthetic Innovation | Therapeutic Application Shift |
---|---|---|---|---|
1960s–1980s | Methyl isoxazole-5-carboxylate | 127.1 g/mol | Cycloaddition chemistry | Antibiotic adjuvants |
1990s–2010s | Methyl 5-phenylisoxazole-3-carboxylate | 203.19 g/mol | Suzuki-Miyaura coupling | COX-2 inhibitors |
2020s–Present | Methyl 5-(2-pyrazinyl)isoxazole-3-carboxylate | 219.21 g/mol | Heterocyclic hybridization | Kinase/PDE inhibitors |
The trajectory underscores a shift from empirical discovery to rational design, where Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate epitomizes the integration of computational modeling and structural diversification to meet modern drug discovery imperatives [1] [3] [5].
Modern synthesis of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate employs palladium-catalyzed C–H arylation or copper-mediated coupling reactions between methyl 5-bromoisoxazole-3-carboxylate and 2-tributylstannylpyrazine. This method achieves >80% yields with minimal protecting-group manipulations. Alternative routes include 1,3-dipolar cycloadditions using pyrazine-containing nitrile oxides, though regioselectivity challenges persist. The methyl ester is enzymatically hydrolyzed to its carboxylic acid for peptide conjugation or condensed with hydrazines to yield acylhydrazides active against resistant kinases [1] [8].
Table 3: Economic and Methodological Evolution of Isoxazole Synthesis
Synthesis Era | Dominant Technique | Cost Drivers | Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate Equivalent Cost |
---|---|---|---|
Pre-2000 | Thermal cycloaddition | Reaction scale (>10 kg batches) | ~$1,200/g (estimated) |
2000–2020 | Cross-coupling (Pd/Cu) | Catalyst loading; ligand costs | $250–$500/g |
Post-2020 | Flow chemistry; biocatalysis | Purification technology | $100–$250/g (bulk pricing) |
Concluding Remarks
Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate embodies the innovative convergence of isoxazole and pyrazine pharmacophores, driving targeted therapeutic development through rational heterocyclic hybridization. Its commercial availability and synthetic versatility position it as a cornerstone scaffold in next-generation drug discovery.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: